molecular formula C12H9INO3- B3058272 Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate CAS No. 887407-94-5

Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate

Cat. No.: B3058272
CAS No.: 887407-94-5
M. Wt: 342.11 g/mol
InChI Key: KGGRQQKRWNGJDC-UHFFFAOYSA-M
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Description

Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring substituted at the 5-position with a 4-iodophenyl group and at the 4-position with an ethyl carboxylate ester. The iodine atom at the para position of the phenyl ring introduces steric bulk and electronic effects (weak electron-withdrawing character), which can influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

ethyl 5-(4-iodophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-14-17-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLDGFUIJGDHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-94-5
Record name Ethyl 5-(4-iodophenyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation-Based Ring Closure

The isoxazole ring is typically constructed via cyclocondensation reactions between β-dicarbonyl compounds and hydroxylamine derivatives. A pivotal method involves reacting 4-iodobenzoylacetonitrile with hydroxylamine under acidic conditions to yield 3-(4-iodophenyl)isoxazol-5-one. This intermediate is subsequently esterified using ethanol in the presence of sulfuric acid to introduce the ethyl carboxylate group. The regioselectivity of this reaction is critical, as competing pathways may lead to isomeric byproducts. For instance, the orientation of the ethoxymethylene group during cyclization dictates whether the iodine substituent occupies the 4- or 5-position on the phenyl ring.

Halogenation Strategies

Direct iodination of pre-formed isoxazole rings is challenging due to the electron-withdrawing nature of the heterocycle. Instead, halogenation is often performed on precursor aromatic systems. Electrophilic iodination of 3-phenylisoxazole-4-carboxylate using iodine monochloride (ICl) in acetic acid introduces iodine at the para position of the phenyl ring, achieving yields of 68–72%. Alternatively, Suzuki-Miyaura coupling with iodinated aryl boronic acids offers a palladium-catalyzed route to install the 4-iodophenyl group post-cyclization, though this method requires stringent anhydrous conditions.

Detailed Synthetic Protocols

Method A: Sequential Cyclization and Iodination

Step 1: Synthesis of 3-Phenylisoxazole-4-Carboxylic Acid
Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetate. Cyclization with hydroxylamine sulfate in ethanol at −5°C produces ethyl 5-methylisoxazole-4-carboxylate. Hydrolysis with aqueous NaOH yields the carboxylic acid intermediate.

Step 2: Iodination at the Para Position
The phenyl ring is iodinated using ICl in glacial acetic acid at 60°C for 12 hours. The reaction mixture is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via silica gel chromatography to isolate ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate in 65% yield.

Method B: Direct Cyclization of Iodinated Precursors

Step 1: Preparation of 4-Iodobenzoylacetonitrile
4-Iodobenzoic acid is converted to its acid chloride using thionyl chloride, followed by reaction with malononitrile in the presence of triethylamine to form 4-iodobenzoylacetonitrile.

Step 2: Isoxazole Ring Formation
Treatment with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux for 6 hours affords 3-(4-iodophenyl)isoxazol-5-one. Esterification with ethyl chloroformate in dry toluene completes the synthesis, yielding the target compound in 58% overall yield.

Reaction Optimization and Challenges

Regioselectivity in Cyclization

The choice of cyclizing agent profoundly impacts product distribution. Hydroxylamine sulfate, as opposed to hydrochloride, reduces isomeric impurities (e.g., ethyl 3-methylisoxazole-4-carboxylate) from 2.1% to 0.1% by favoring attack at the ethoxymethylene carbon. Low temperatures (−5°C to 0°C) further enhance selectivity by slowing competing pathways.

Iodination Efficiency

Electrophilic iodination with ICl achieves higher para-selectivity (≥95%) compared to iodine in HNO3 (80–85%), albeit with increased corrosivity. Catalytic amounts of H2SO4 (0.5 equiv.) accelerate the reaction while minimizing ring sulfonation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (hexane/ethyl acetate, 4:1), yielding >99% purity. Recrystallization from ethanol/water (1:1) removes residual iodide salts, enhancing crystallinity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 4.42 (q, J = 7.1 Hz, 2H, OCH2), 1.41 (t, J = 7.1 Hz, 3H, CH3).
  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Purity (%)
Sequential Iodination Ethyl acetoacetate Electrophilic iodination 65 99.2
Direct Cyclization 4-Iodobenzoylacetonitrile Hydroxylamine cyclization 58 98.8

Method A offers higher yields but requires hazardous iodination reagents, whereas Method B uses safer precursors at the cost of additional synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential in treating conditions such as cancer and neurodegenerative diseases. The compound's ability to modulate enzyme and receptor activities makes it a candidate for drug development targeting specific biological pathways .

Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making this compound a candidate for further exploration in treating infections.
  • Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with some studies indicating that it may inhibit tumor growth through specific molecular interactions .

Synthetic Chemistry

This compound is utilized in synthetic organic chemistry as an intermediate for creating more complex molecules. Its synthesis typically involves cycloaddition reactions, which are essential for constructing the isoxazole ring structure .

Several studies have focused on the synthesis and application of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Modulation : Research has shown that this compound can interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Synthesis of Intermediates : The compound has been utilized as an intermediate in the synthesis of Apixaban, an anticoagulant medication, highlighting its importance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom in the phenyl ring may also play a role in its biological activity by facilitating binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate with structurally related compounds highlights key differences in substituent effects, physical properties, and synthetic approaches.

Table 1: Structural and Physical Properties Comparison

Compound Name Substituents Molecular Weight Melting Point (°C) Notable Features References
This compound 5-(4-iodophenyl), 4-COOEt ~357.16 (estimated) N/A Bulky iodine substituent; potential for halogen bonding
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate 5-(4-aminophenyl), 3-COOEt 244.24 N/A Planar structure; strong N–H⋯N/O hydrogen bonds enhance crystal packing
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 5-methyl, 3-phenyl, 4-COOEt 245.27 N/A Planar isoxazole ring; antibacterial activity
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate 5-CF₃, 3-(4-OMePh), 4-COOEt 315.24 N/A Electron-withdrawing CF₃ group enhances lipophilicity
Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate 5-NH₂, 4-(4-OMePh), 3-COOEt 292.29 N/A Amino group improves solubility; discontinued commercial availability
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate 5-(4-COOEtPh), 3-COOEt 331.32 N/A Dual ester groups; potential for polymer applications

Key Comparisons

Substituent Effects Iodine vs. Chlorine: The 4-iodophenyl group in the target compound offers greater steric hindrance and polarizability compared to chlorine analogs (e.g., Ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methylisoxazole-3-carboxylate) . This may reduce reactivity in nucleophilic substitutions but enhance halogen bonding in crystal structures. Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and nitro groups (e.g., in INT derivatives ) increase electrophilicity of the isoxazole ring, whereas amino groups (e.g., Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate) enhance nucleophilicity .

Physical Properties Melting Points: Bulky substituents like anthracene (e.g., compound 3d in , mp 123–124°C) correlate with higher melting points due to improved crystal packing . The iodine atom in the target compound likely confers similar thermal stability. Planarity and Hydrogen Bonding: Compounds with intramolecular N–H⋯O bonds (e.g., Ethyl 5-amino-3-methylisoxazole-4-carboxylate ) exhibit near-planar structures, enhancing crystallinity. The target compound’s ester group may similarly stabilize planar conformations.

Synthetic Methods The target compound’s synthesis may parallel routes for analogs, such as condensation of iodophenyl acetophenone derivatives with diethyl oxalate, followed by cyclization with hydroxylamine . In contrast, amino-substituted isoxazoles (e.g., Ethyl 5-amino-4-(4-methoxyphenyl)isoxazole-3-carboxylate) often require reductive steps (e.g., SnCl₂ reduction of nitro precursors) .

Carboxylate esters (e.g., Ethyl 5-methylisoxazole-4-carboxylate ) serve as intermediates in drug synthesis, leveraging their reactivity for hydrolysis or cross-coupling.

Research Findings and Implications

  • Structural Insights : X-ray crystallography of analogs reveals that planarity and hydrogen bonding dominate packing modes, which can guide co-crystal design for improved bioavailability .
  • Toxicity Considerations : Iodine-containing compounds (e.g., INT ) may exhibit prokaryotic toxicity, necessitating careful evaluation in biological studies.
  • Synthetic Challenges : The steric bulk of iodine may complicate coupling reactions (e.g., Suzuki-Miyaura), requiring optimized catalysts or conditions.

Biological Activity

Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound features an ethyl ester group at the 4-position and a para-iodophenyl group at the 5-position of the isoxazole ring. Its molecular formula is C_12H_10I_N_O_3, with a molecular weight of 343.12 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity, potentially influencing pathways related to inflammation and cancer progression. The exact mechanisms remain under investigation, but the presence of the para-iodophenyl group is thought to enhance its reactivity and binding affinity to target proteins.

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Similar compounds in the isoxazole family have shown promise as antitumor agents. For instance, derivatives have been reported to inhibit tumor growth without significantly impairing the immune system . The specific antitumor efficacy of this compound requires further exploration through in vitro and in vivo studies.
  • Anti-inflammatory Properties : Isoxazole derivatives are often evaluated for their anti-inflammatory potential. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . this compound's effectiveness in this regard remains to be quantified.

Comparative Analysis

To better understand the potential of this compound, it can be compared with other isoxazole derivatives:

Compound NameMolecular FormulaUnique Features
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylateC_12H_10I_N_O_3Contains a meta-substituted iodophenyl group
Ethyl 5-(4-fluorophenyl)isoxazole-4-carboxylateC_12H_10F_N_O_3Features a fluorine atom instead of iodine
Ethyl 5-(2-methylphenyl)isoxazole-4-carboxylateC_13H_12N_O_3Contains a methyl-substituted phenyl group

The para-substituted iodophenyl group in this compound may confer distinct biological activities compared to its meta or ortho counterparts, potentially enhancing its therapeutic profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives:

  • Antitumor Studies : A study on isoxazole derivatives indicated their ability to inhibit tumor cell proliferation effectively while sparing normal cells from adverse effects commonly associated with chemotherapy .
  • Inflammatory Response : In vitro assays demonstrated that similar compounds could inhibit COX enzymes significantly, suggesting a pathway for developing anti-inflammatory drugs .
  • Safety Profiles : Toxicity assessments have shown that certain isoxazole derivatives exhibit minimal side effects at therapeutic doses, making them suitable candidates for further clinical development .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate?

The synthesis typically involves condensation reactions of iodophenyl-containing precursors with isoxazole derivatives under controlled conditions. For example, analogous compounds are synthesized via refluxing in ethanol or dichloromethane with catalysts like anhydrous potassium carbonate, followed by recrystallization for purification . Key parameters include temperature control (60–80°C), solvent polarity, and reaction time (6–12 hours). Yield optimization often requires iterative adjustments to stoichiometry and solvent selection.

Q. How is the compound characterized to confirm structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools for structural confirmation. For example, ¹H-NMR can identify the ethyl ester proton signals (~1.3 ppm for CH₃ and ~4.3 ppm for CH₂), while the iodophenyl group’s aromatic protons appear as a doublet in the 7.5–8.0 ppm range . Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis.

Q. What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Key precautions include:

  • Use of nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Storage in airtight containers at 2–8°C to prevent degradation .
  • Proper ventilation to mitigate inhalation risks, particularly during solvent evaporation steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines bond lengths, angles, and torsion angles. Heavy atoms like iodine enhance electron density maps, improving resolution. For example, analogous isoxazole derivatives show C–N bond lengths of ~1.36 Å and C–O bonds of ~1.23 Å, consistent with aromatic heterocycles . Data collection at low temperatures (100 K) reduces thermal motion artifacts.

Q. How do researchers address conflicting data between NMR and crystallography results?

Discrepancies may arise from polymorphism or dynamic motion in solution. Strategies include:

  • Re-examining crystallographic refinement parameters (e.g., occupancy, displacement factors).
  • Conducting variable-temperature NMR to detect conformational flexibility .
  • Cross-validating with computational methods (DFT calculations) to compare theoretical and experimental geometries .

Q. What methodologies are used to investigate biological interactions of this compound?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like enzymes or receptors. The iodophenyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
  • Kinetic Assays: Fluorescence-based assays measure inhibition constants (Kᵢ) for enzyme targets (e.g., kinases or proteases). IC₅₀ values are dose-dependent and validated via triplicate experiments .

Q. How can reaction conditions be optimized for regioselective functionalization of the isoxazole ring?

  • Electrophilic Substitution: The 4-carboxylate group directs electrophiles to the C-5 position. Iodine’s steric bulk may hinder meta-substitution.
  • Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the iodophenyl moiety requires anhydrous conditions and ligands like PPh₃ .
  • Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and selectivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Purity Verification: Re-analyze samples via HPLC to rule out impurities (>95% purity required for reliable bioassays) .
  • Assay Conditions: Standardize protocols (e.g., cell line viability, incubation time) to minimize variability. For example, MTT assays may yield conflicting results if DMSO concentration exceeds 0.1% .
  • Meta-Analysis: Use tools like Forest Plots to statistically aggregate data from independent studies and identify outliers .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
X-ray CrystallographyResolution < 1.0 Å, R-factor < 0.05Confirming iodophenyl ring planarity
¹H-NMR500 MHz, CDCl₃ solventIdentifying ester and aromatic protons
Molecular DockingGrid size: 60 ų, Lamarckian GAPredicting binding to kinase ATP pockets

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate
Reactant of Route 2
Ethyl 5-(4-iodophenyl)isoxazole-4-carboxylate

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